molecular formula C7H8N4 B3123242 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine CAS No. 306314-93-2

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine

Cat. No.: B3123242
CAS No.: 306314-93-2
M. Wt: 148.17 g/mol
InChI Key: QOLJOOGZYMDOOO-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

The compound 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine has been identified to interact with several targets. It has been reported to inhibit Protein Kinase B (PKB or Akt) , a key component of intracellular signaling pathways regulating growth and survival . It also displays in vitro activity against the Mycobacterium tuberculosis , making it a potential anti-tubercular agent . Furthermore, it has been suggested as a potential inhibitor of Janus Kinase 1 (JAK1) and Bruton’s tyrosine kinase (BTK) .

Mode of Action

As an ATP-competitive inhibitor, the compound shows nanomolar inhibitory activity against PKB, with up to 150-fold selectivity over the closely related kinase PKA . In the context of tuberculosis, it inhibits the growth of Mycobacterium tuberculosis . As a JAK1-selective inhibitor, it would be expected to inhibit many cytokines involved in inflammation and immune function .

Biochemical Pathways

The compound’s interaction with PKB affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . This pathway is crucial for cell proliferation and survival, and its deregulation is frequently observed in cancer . By inhibiting PKB, the compound can potentially disrupt this pathway, leading to reduced cell proliferation and survival .

Pharmacokinetics

These properties suggest that they are likely to maintain drug-likeness during lead optimization .

Result of Action

The compound’s action results in the inhibition of PKB, potentially leading to reduced cell proliferation and survival . In the context of tuberculosis, it has shown in vitro activity against Mycobacterium tuberculosis . The most potent derivative in this series, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, has a MIC90 value of 0.488 µM and was non-cytotoxic to the Vero cell line .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . Another method involves the Pd-catalyzed Sonogashira reaction followed by tandem cyclization using tetrabutylammonium fluoride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrrolopyrimidines and more complex heterocyclic compounds .

Comparison with Similar Compounds

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine can be compared with other pyrrolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-4-5-2-3-9-6(5)11-7(8)10-4/h2-3H,1H3,(H3,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOLJOOGZYMDOOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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